2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline
Overview
Description
2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to an aniline moiety
Scientific Research Applications
2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Safety and Hazards
2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline has several hazard statements including H312, H315, H319, H332, H335, indicating potential hazards upon contact with skin, eyes, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the trifluoromethyl group have been found to exhibit numerous pharmacological activities .
Mode of Action
The trifluoromethyl group is a common feature in many fda-approved drugs and is known to contribute to their pharmacological activities .
Biochemical Pathways
The trifluoromethyl group is known to influence the behavior of organic molecules, leading to applications in medicines, electronics, agrochemicals, and catalysis .
Pharmacokinetics
The trifluoromethyl group is known to significantly affect the pharmaceutical properties of drug molecules .
Result of Action
The trifluoromethyl group is known to contribute to the pharmacological activities of many fda-approved drugs .
Action Environment
It’s worth noting that environmental factors can significantly influence the pharmacokinetics and pharmacodynamics of drug molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 2-methyl-4-nitroaniline with 4-(trifluoromethyl)phenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require Lewis acids like aluminum chloride as catalysts.
Major Products Formed
The major products formed from these reactions include various substituted anilines, quinones, and other aromatic compounds with modified functional groups.
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine, an antidepressant drug.
4-(Trifluoromethyl)aniline: A precursor in the synthesis of various trifluoromethylated compounds.
2,6-Dichloro-4-(trifluoromethyl)aniline: Used in the synthesis of agrochemicals.
Uniqueness
2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline is unique due to the presence of both a trifluoromethyl group and a phenoxy group attached to an aniline moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-methyl-4-[4-(trifluoromethyl)phenoxy]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO/c1-9-8-12(6-7-13(9)18)19-11-4-2-10(3-5-11)14(15,16)17/h2-8H,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZSBTYKZOAQQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=C(C=C2)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30555119 | |
Record name | 2-Methyl-4-[4-(trifluoromethyl)phenoxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30555119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102766-74-5 | |
Record name | 2-Methyl-4-[4-(trifluoromethyl)phenoxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30555119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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